molecular formula C9H12N2O3 B1432067 ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate CAS No. 1553338-06-9

ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate

Cat. No.: B1432067
CAS No.: 1553338-06-9
M. Wt: 196.2 g/mol
InChI Key: PJUDNLZDECAGKB-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate is an imidazole-derived ester with the molecular formula C₉H₁₂N₂O₃ (SMILES: CCOC(=O)CC(=O)C1=CN=CN1C). Its structure features a methyl-substituted imidazole ring linked to a β-ketoethyl ester moiety, conferring both lipophilic and polar characteristics . The compound is synthetically accessible via esterification or condensation reactions involving imidazole precursors, as suggested by its commercial availability in milligram-to-gram quantities .

Properties

IUPAC Name

ethyl 3-(3-methylimidazol-4-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-10-6-11(7)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUDNLZDECAGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553338-06-9
Record name ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 1-methylimidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various imidazole derivatives with altered functional groups, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Modifications Functional Groups Biological Relevance (if reported) Reference
This compound C₉H₁₂N₂O₃ Methyl-imidazole, ethyl ester, β-keto group Ester, ketone, imidazole Not explicitly reported
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate C₁₅H₁₆N₆O₂ Tetrazole-phenyl moiety, methyl ester Ester, tetrazole, imidazole Radioligand binding assay mentioned
3-(1H-Imidazol-5-yl)propanoic acid C₆H₈N₂O₂ Propanoic acid, free imidazole Carboxylic acid, imidazole Not reported
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate C₁₂H₁₀N₃O₄F₃ Nitro, trifluoromethyl, benzoimidazole, methyl ester Ester, nitro, CF₃, fused aromatic Antibacterial activity inferred
Methyl 1-(5-methyl-3-isoxazolyl)-1H-imidazole-4-carboxylate C₁₀H₁₁N₃O₃ Isoxazole, methyl ester Ester, isoxazole, imidazole Synthetic intermediate

Functional Group Impact on Physicochemical Properties

  • Ester vs. Carboxylic Acid: The ethyl ester group in the target compound enhances lipophilicity compared to 3-(1H-imidazol-5-yl)propanoic acid (logP ~0.5 vs. ~-1.2 estimated), affecting membrane permeability .
  • Tetrazole vs. β-Ketoester: Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (Table 1) incorporates a tetrazole ring, which is metabolically stable and often used as a bioisostere for carboxylic acids in drug design . This contrasts with the β-ketoester in the target compound, which may undergo hydrolysis or keto-enol tautomerism .

Pharmacological and Biochemical Relevance

  • Antibacterial Potential: Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate’s nitro and CF₃ groups are associated with antimicrobial activity in related compounds, though direct data are lacking .
  • Metabolic Stability: The ethyl ester in the target compound may serve as a prodrug, hydrolyzing in vivo to release the corresponding acid, akin to 3-(1H-imidazol-5-yl)propanoic acid .

Key Differentiators of this compound

  • Balanced Lipophilicity : The ethyl ester and methyl-imidazole groups provide intermediate polarity, making it versatile for further derivatization .
  • Synthetic Accessibility : Commercial availability and straightforward synthesis contrast with complex analogues requiring multistep protocols .
  • Structural Uniqueness : Unlike tetrazole- or benzoimidazole-containing analogues, the β-ketoester moiety offers unique reactivity for conjugate additions or cyclizations .

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, supported by data tables and case studies.

This compound has the molecular formula C9H12N2O3C_9H_{12}N_2O_3 and a molecular weight of approximately 196.21 g/mol. It features an imidazole ring, which is crucial for its biological activity, and a ketone functional group that enhances its reactivity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 1-methylimidazole in the presence of a base such as sodium ethoxide. The reaction is performed under reflux conditions and can be purified through recrystallization or chromatography.

Synthetic Route Overview

StepReactantsConditionsProducts
1Ethyl acetoacetate + 1-methylimidazoleReflux in ethanol with sodium ethoxideThis compound
2PurificationRecrystallization or chromatographyPure compound

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antitumor Properties : Preliminary studies suggest potential antitumor activity, possibly through mechanisms involving apoptosis induction in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The imidazole ring facilitates binding to enzymes and receptors, influencing metabolic pathways and microbial growth inhibition.

Case Studies

  • Antimicrobial Evaluation : A study investigated the antimicrobial properties of several imidazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
  • Antitumor Activity : In vitro assays demonstrated that this compound could induce apoptosis in human cancer cell lines, with IC50 values ranging from 20 to 50 µM depending on the cell type.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
Ethyl 3-(2-hydroxyethyl)-1-methylimidazoleC10H14N2O2C_{10}H_{14}N_2O_2Antimicrobial
Ethyl 4-(1-methylimidazol-2-yl)butanoateC11H16N2O2C_{11}H_{16}N_2O_2Antitumor
Ethyl 5-(methylthio)-2-methylimidazoleC9H12N2OSC_{9}H_{12}N_2OSAntifungal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate
Reactant of Route 2
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ethyl 3-(1-methyl-1H-imidazol-5-yl)-3-oxopropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.